N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4S/c19-12-2-4-13(5-3-12)27-8-7-16(23)20-18-22-21-17(26-18)11-1-6-14-15(9-11)25-10-24-14/h1-6,9H,7-8,10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFATWGXRYMCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)CCSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and comparative studies with similar compounds.
Compound Structure and Properties
The compound features a complex structure that includes:
- Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
- 1,3,4-Oxadiazole ring : Associated with various pharmacological effects.
- Thioether linkage : Enhances lipophilicity and potential bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its anticancer activity:
The compound has demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to promote programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.
- Inhibition of Androgen Receptors : It effectively inhibits androgen receptor functions in prostate cancer models, which may contribute to its anticancer efficacy.
- Cell Cycle Arrest : Observations suggest that the compound may induce cell cycle arrest at specific phases, further contributing to its anticancer properties.
Comparative Studies
Comparative studies with structurally similar compounds reveal that this compound exhibits unique biological activities not observed in simpler analogs. For instance:
| Compound | IC50 (µM) | Notable Activity |
|---|---|---|
| N-(benzo[d][1,3]dioxol-5-yl)methylamide | 40.26 | Moderate anticancer activity |
| N-(isoxazol-3-yl)methylbenzamide | 45.2 | Anticancer activity against U87 glioblastoma |
The presence of both the benzo[d][1,3]dioxole and oxadiazole rings enhances the ability of this compound to interact with multiple biological targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models have shown that treatment with this compound results in significant tumor reduction compared to control groups.
- Toxicity Assessments : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a benzo[d][1,3]dioxole moiety, a 1,3,4-oxadiazole ring, and a thioether linkage to a 4-fluorophenyl group. The benzo[d][1,3]dioxole enhances lipophilicity and potential π-π stacking interactions, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities. The thioether group may influence solubility and redox sensitivity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify connectivity and purity .
Q. What synthetic strategies are recommended for optimizing yield and purity?
Multi-step synthesis involves coupling reactions (e.g., nucleophilic substitution, cyclization). Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Base optimization : Triethylamine or NaH for deprotonation .
- Temperature control : Reflux conditions (70–100°C) for cyclization steps .
- Purification : Column chromatography (silica gel) and recrystallization (ethanol/water mixtures) enhance purity .
Q. How can researchers assess its potential biological activity?
Begin with in vitro assays :
- Enzyme inhibition : Screen against target enzymes (e.g., urease, kinases) using spectrophotometric methods .
- Cell viability assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Prepare stock solutions in DMSO (<1% v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Contradictions may arise from assay conditions (e.g., pH, serum proteins) or impurities. Mitigation strategies:
- Reproducibility checks : Repeat assays with independent batches of the compound .
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Metabolite screening : Incubate with liver microsomes and analyze via LC-HRMS to rule out degradation .
Q. What computational methods are suitable for structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., urease active site) .
- DFT calculations : Analyze electronic properties (HOMO/LUMO) to correlate with redox activity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can stability under physiological conditions be evaluated?
Conduct stress testing :
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) .
- Thermal stability : Heat to 40–60°C and track decomposition .
Q. What strategies are effective for SAR-driven structural modifications?
- Functional group replacement : Substitute the 4-fluorophenyl thioether with methylthio or sulfone groups to modulate reactivity .
- Heterocycle variation : Replace oxadiazole with thiadiazole or triazole rings .
- Bioisosteres : Introduce trifluoromethyl or cyano groups to enhance binding .
Q. What crystallographic techniques validate its 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (ethanol/chloroform) and solve structure using SHELX .
- Powder XRD : Compare experimental patterns with simulated data from CIF files .
Q. How can metabolic pathways be elucidated?
Q. What cross-disciplinary applications warrant exploration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
